molecular formula C20H21ClF3N5O B5062569 3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5062569
M. Wt: 439.9 g/mol
InChI Key: QXOBFHOYXAZZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrazolo[1,5-a]pyrimidine derivative is characterized by a 2-chlorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl group at position 2, and a morpholinoethylamine substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholinoethyl side chain may improve solubility and bioavailability .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(25-6-7-28-8-10-30-11-9-28)29-19(26-13)17(18(27-29)20(22,23)24)14-4-2-3-5-15(14)21/h2-5,12,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBFHOYXAZZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, methylhydrazine, and trifluoroacetic anhydride. The synthesis may proceed through the following steps:

    Formation of the pyrazole ring: Condensation of 2-chlorobenzaldehyde with methylhydrazine to form 3-(2-chlorophenyl)-5-methylpyrazole.

    Introduction of the trifluoromethyl group: Reaction of the pyrazole intermediate with trifluoroacetic anhydride to introduce the trifluoromethyl group.

    Formation of the pyrimidine ring: Cyclization of the intermediate with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the morpholinoethyl group: Alkylation of the pyrazolo[1,5-a]pyrimidine intermediate with 2-chloroethylmorpholine to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and morpholinoethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core

The following table highlights key structural differences and biological implications compared to analogues:

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Amine Substituent Key Findings Reference
Target Compound : 3-(2-Chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-... 2-Chlorophenyl Methyl 2-Morpholinoethyl Hypothesized enhanced solubility and target engagement due to morpholine.
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenyl-... (Compound 47) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Potent anti-mycobacterial activity (MIC = 0.12 µM).
3-(4-Chlorophenyl)-5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-... (CAS 933020-64-5) 4-Chlorophenyl Methyl 3-Morpholinopropyl Structural isomer; longer morpholine chain may reduce cell permeability.
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentyl-... 4-Chlorophenyl tert-Butyl Cyclopentylamine Bulky tert-butyl group improves metabolic stability but reduces solubility.
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-... 4-Chlorophenyl 4-Methylphenyl 4-Chlorophenylcarboxamide Trifluoromethyl enhances target affinity in enzyme inhibition assays.

Impact of Halogen Substituent Position

  • 2-Chlorophenyl vs. 4-Chlorophenyl (Target vs.
  • 4-Fluorophenyl (Compound 47) : Fluorine’s electronegativity enhances hydrogen bonding, contributing to higher anti-mycobacterial potency .

Role of Amine Substituents

  • Morpholinoethyl vs. Pyridinylmethyl: Morpholinoethyl groups (as in the target compound) improve aqueous solubility compared to pyridinylmethyl analogues (e.g., Compound 47), which may enhance pharmacokinetic profiles .
  • Morpholinopropyl (CAS 933020-64-5): The extended propyl chain in this isomer could reduce membrane permeability due to increased hydrophilicity .

Trifluoromethyl Group Effects

The trifluoromethyl group at position 2 in the target compound is a critical feature shared with compounds like N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-... . This group enhances resistance to oxidative metabolism and improves binding to hydrophobic enzyme pockets .

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, with the CAS number 1015544-59-8, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).

  • Molecular Formula : C20_{20}H21_{21}ClF3_3N5_5O
  • Molecular Weight : 439.9 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for microbial survival. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of ATP synthesis in Mycobacterium tuberculosis (Mtb), a major contributor to global morbidity and mortality due to tuberculosis.

Antimycobacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimycobacterial activity. For instance:

  • Efficacy Against Mtb : One study reported that related compounds demonstrated nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb. Specifically, a derivative exhibited MIC values of 69.1 nM against the H37Rv strain and showed promising results in reducing bacterial burden in infected mouse models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity:

Substituent Effect on Activity
Trifluoromethyl groupEnhances potency against Mtb
Morpholino groupImproves solubility and bioavailability
Chlorophenyl groupContributes to binding affinity

These findings suggest that specific substitutions can optimize the pharmacological profile of the compound.

Antimicrobial Spectrum

In addition to its antitubercular properties, this compound may also exhibit activity against other pathogens. Research into pyrazolo[1,5-a]pyrimidines has revealed potential applications as antimalarial and antileishmanial agents due to their ability to disrupt essential metabolic pathways in parasites .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • In Vivo Studies : In a murine model infected with Mtb H37Ra, treatment with a closely related compound resulted in a significant reduction in luminescence readings over time, indicating a decrease in bacterial load .
  • Cell Line Studies : In vitro assays using VERO cell lines demonstrated that certain derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth .

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine core formation, followed by sequential substitutions. Key steps include:

  • Core formation : Cyclocondensation of aminopyrazoles with β-ketoesters or α,β-unsaturated ketones under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Substitution reactions :
  • 3-(2-chlorophenyl) : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 2-chlorophenylboronic acid .
  • N-(2-morpholinoethyl) : Alkylation of the amine group with 2-morpholinoethyl chloride under basic conditions (e.g., triethylamine) .
    • Optimization : Reaction temperatures (60–120°C), solvent polarity, and catalysts (e.g., Pd for cross-coupling) are critical for yield (>70%) and purity (>95%). Monitoring via TLC or HPLC is recommended .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C2, morpholinoethyl at N7) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~470–480 for C₂₁H₂₂ClF₃N₆O) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable), as demonstrated in related pyrazolo-pyrimidine derivatives .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., KDR) or metabolic enzymes using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity testing : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility and stability : Assess in PBS (pH 7.4) or simulated gastric fluid via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Systematic substituent variation : Synthesize derivatives with modified groups (e.g., replacing 2-chlorophenyl with 4-fluorophenyl or morpholinoethyl with piperazinyl) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains. The trifluoromethyl group often enhances hydrophobic interactions .
  • In vitro/in vivo correlation : Compare enzyme inhibition data (IC₅₀) with tumor growth suppression in xenograft models .

Q. How can contradictory data in reported bioactivity be resolved?

Methodological Answer:

  • Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
  • Target selectivity panels : Screen against 50+ kinases/enzymes to confirm specificity (e.g., Eurofins KinaseProfiler®) .

Q. What methodologies are used to study its pharmacokinetics and metabolic stability?

Methodological Answer:

  • ADME profiling :
  • Permeability : Caco-2 cell monolayer assays for intestinal absorption .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
    • Pharmacokinetic modeling : Non-compartmental analysis of plasma concentration-time curves after IV/oral dosing in rodents .

Q. How can in silico modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • BBB prediction tools : Use SwissADME or QikProp to calculate parameters like logP (optimal 2–3) and polar surface area (<90 Ų) .
  • Molecular dynamics (MD) simulations : Simulate interactions with BBB transporters (e.g., P-gp) to identify structural modifications reducing efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.